(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is a compound notable for its structural and functional versatility in organic synthesis. It is classified as an α,β-unsaturated ester, featuring a piperidine moiety that is significant in various biological and chemical applications. The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The compound has the Chemical Abstracts Service (CAS) number 25654-24-4 and can be sourced from chemical suppliers such as BenchChem, which lists it for purchase along with detailed synthesis methods and applications.
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate belongs to the class of compounds known as enamines and esters. Its classification is essential for understanding its reactivity and potential applications in synthetic chemistry.
The synthesis of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate typically involves the condensation of piperidine with ethyl acetoacetate under basic conditions. The reaction proceeds via:
The reaction is typically conducted at low temperatures (0-5°C) to control the reaction rate and improve yield, often using sodium ethoxide or potassium tert-butoxide as bases.
On an industrial scale, continuous flow processes can be employed for the production of this compound, enhancing scalability and efficiency while ensuring consistent quality.
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate has a molecular formula of and a molecular weight of approximately 169.22 g/mol. Its structural representation includes:
Property | Value |
---|---|
CAS Number | 25654-24-4 |
Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | Ethyl 2-piperidin-2-ylideneacetate |
InChI | InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3 |
Canonical SMILES | CCOC(=O)C=C1CCCCN1 |
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate can undergo various chemical transformations:
These reactions highlight the compound's utility as a versatile building block in organic synthesis, allowing chemists to modify its structure for specific applications.
The mechanism of action for (Z)-Ethyl 2-(piperidin-2-ylidene)acetate involves interactions facilitated by its functional groups:
These interactions may influence various biochemical pathways, contributing to its potential therapeutic properties.
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is typically a colorless to pale yellow liquid or solid, depending on purity and conditions.
The compound exhibits notable reactivity due to its unsaturated nature and functional groups:
(Z)-Ethyl 2-(piperidin-2-ylidene)acetate serves multiple roles in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0